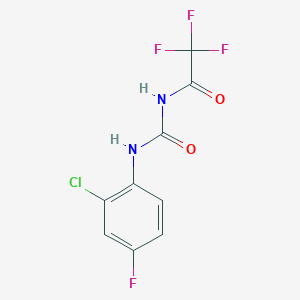![molecular formula C17H13F6NO3 B284257 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFEPA is a member of the acetamide family and is synthesized using a specific method.
Wirkmechanismus
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have potential therapeutic applications in cancer treatment, as they can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to be a potent HDAC inhibitor and can induce apoptosis in cancer cells by increasing the acetylation of histones.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a potent HDAC inhibitor and can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells and induce apoptosis, but more research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, more research is needed to fully understand the mechanisms of action of 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide and its potential applications in other areas of scientific research.
Synthesemethoden
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is synthesized using a specific method that involves the reaction of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide with 2-phenoxyethanol and 5-(trifluoromethyl)phenylboronic acid. This reaction is catalyzed by palladium on carbon and occurs in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C17H13F6NO3 |
|---|---|
Molekulargewicht |
393.28 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H13F6NO3/c18-16(19,20)11-6-7-14(13(10-11)24-15(25)17(21,22)23)27-9-8-26-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,24,25) |
InChI-Schlüssel |
ZTJWVKSUOHWBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)




![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)